Mes-PEG2-acid t-butyl ester is a chemical compound that belongs to the class of polyethylene glycol derivatives, specifically designed for applications in bioconjugation and drug delivery. Its molecular formula is , with a molecular weight of approximately 312.38 g/mol. This compound features a hydrophilic polyethylene glycol spacer, which significantly enhances the solubility and biocompatibility of conjugated biomolecules, making it an essential tool in biochemical research, particularly in proteomics and drug development .
The synthesis of Mes-PEG2-acid t-butyl ester typically involves two main steps: mesylation and esterification.
These methods allow for precise control over the final product's structure and properties, facilitating its use in various applications.
The molecular structure of Mes-PEG2-acid t-butyl ester includes:
The structural formula can be represented as follows:
This configuration contributes to the compound's unique properties, making it suitable for bioconjugation .
Mes-PEG2-acid t-butyl ester can undergo several chemical reactions:
Mes-PEG2-acid t-butyl ester functions primarily as a linker molecule in proteolysis targeting chimera (PROTAC) applications. It operates by connecting two different ligands: one ligand binds to an E3 ubiquitin ligase while the other binds to the target protein. This mechanism facilitates selective degradation of target proteins via the ubiquitin-proteasome system, enhancing therapeutic efficacy .
These properties make Mes-PEG2-acid t-butyl ester an attractive candidate for various scientific applications.
Mes-PEG2-acid t-butyl ester is primarily utilized in biochemical research for:
The unique combination of reactivity provided by the mesyl group and protection offered by the t-butyl ester makes it a versatile compound for diverse scientific uses .
Mes-PEG2-acid t-butyl ester (systematic IUPAC name: tert-butyl 3,6,9-trioxa-2-thiadodecan-12-oate 2,2-dioxide*) is characterized by the molecular formula C11H22O7S and a molecular weight of 298.35 g/mol [2] [6]. Its structure comprises three modular domains:
The SMILES notation (O=C(COCCOCCOS(=O)(C)=O)OC(C)(C)C) and predicted pKa values (carboxylic acid ≈ 4.3) further define its reactivity profile [6] [8]. This trifunctional design permits sequential modifications: initial nucleophilic substitution at the mesylate end, followed by acid-mediated deprotection and carboxylate coupling.
Table 1: Nomenclature and Identifiers of Mes-PEG2-acid t-butyl ester and Related Compounds
Common Name | Systematic Name | CAS Number | Molecular Formula |
---|---|---|---|
Mes-PEG2-CH2-t-butyl ester | tert-butyl 3,6,9-trioxa-2-thiadodecan-12-oate 2,2-dioxide* | 189104-56-1 | C11H22O7S |
Acid-PEG2-t-butyl ester | 3-[2-(2-Carboxyethoxy)ethoxy]propanoic acid tert-butyl ester | 2086688-99-3 | C12H22O6 |
Amino-PEG2-acid tert-butyl ester | tert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate* | 756525-95-8 | C11H23NO4 |
Table 2: Molecular Characteristics of Mes-PEG2-acid t-butyl ester
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 298.35 g/mol | Calculated |
Density | 1.104 ± 0.06 g/cm³ | Predicted [8] |
Boiling Point | 384.3 ± 27.0 °C | Predicted [8] |
Solubility | Water, DMSO, DMF (>50 mg/mL) | Experimental [8] [10] |
Purity | >95% | HPLC [6] [10] |
The emergence of Mes-PEG2-acid t-butyl ester reflects a convergence of three chemical innovations:
PEGylation Technology (1970s-1980s): Initial protein PEGylation using monofunctional PEGs revealed solubility benefits but offered limited conjugation control. The development of heterobifunctional PEGs (1990s) enabled sequential, site-specific modifications. Mes-PEG2-acid t-butyl ester (CAS 189104-56-1) materialized in the mid-1990s as part of this evolution, with its first commercial availability documented circa 1996 [2] [6].
Protecting Group Chemistry: The incorporation of tert-butyl esters (Boc strategy) addressed instability issues of early PEG linkers. Unlike methyl or ethyl esters, tert-butyl could be cleanly removed under non-nucleophilic acidic conditions, preventing unwanted side reactions during multi-step syntheses [3] [8].
Leaving Group Optimization: Early PEG linkers used bromo or iodo termini, which suffered from hydrolysis and limited shelf life. The shift to mesylate (methanesulfonate) in the late 1980s provided enhanced stability (hydrolysis half-life >6 months at -20°C) while maintaining excellent displacement kinetics (kNu ≈ 10-3 M-1s-1 with primary amines) [2].
The specific combination of these elements into Mes-PEG2-acid t-butyl ester was driven by demands in antibody-drug conjugate (ADC) research (2000s), where controlled bifunctionality and solubility enhancement became critical. Its adoption expanded with the rise of complex therapeutic modalities like PROTACs, requiring precise linker engineering [8].
Bioconjugation Versatility
The orthogonal reactivity of Mes-PEG2-acid t-butyl ester enables multi-step conjugations:
This sequential control is critical for synthesizing homogeneous ADCs with drug-to-antibody ratios (DAR) of 2-4, minimizing heterogeneity issues that plagued early conjugation technologies [10].
Solubility Enhancement
The PEG2 spacer increases aqueous solubility of conjugated hydrophobic payloads by 10-100 fold. For example, conjugates with paclitaxel derivatives achieve >5 mg/mL solubility versus <0.1 mg/mL for unconjugated drug, enabling formulation without organic co-solvents [2] [4].
PROTACs and Targeted Degraders
The linker’s dual functionality facilitates the synthesis of proteolysis-targeting chimeras (PROTACs):
Material Science Applications
Controlled surface functionalization of nanoparticles exploits the mesylate-carboxylate orthogonality:
Table 3: Representative Applications of Mes-PEG2-acid t-butyl ester in Drug Development
Application | Conjugation Sequence | Key Advantage |
---|---|---|
Antibody-Drug Conjugates | Antibody-SH → Mesylate deprotection → Toxin-NH2 | Controlled DAR, reduced aggregation |
PROTAC Synthesis | E3 Ligand-NH2 → Mesylate deprotection → Target Binder | Bioavailability optimization |
Fluorescent Probes | Nanoparticle-NH2 → Mesylate deprotection → Peptide | Serum stability, low non-specific binding |
Polymer Therapeutics | mPEG-SH → Mesylate deprotection → Drug-NH2 | Enhanced tumor accumulation via EPR effect |
Comprehensive Compound Listing
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7